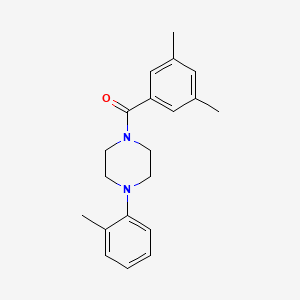
N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide, also known as MBZP, is a chemical compound that belongs to the class of benzoxazole derivatives. It has been widely studied for its potential pharmacological properties and has shown promising results in various scientific research applications.
作用机制
The exact mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and GABAergic systems. It is also believed to modulate the activity of voltage-gated ion channels, including sodium and calcium channels.
Biochemical and Physiological Effects
N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects, including:
1. Increased levels of serotonin and norepinephrine in the brain.
2. Modulation of GABA receptor activity.
3. Modulation of voltage-gated ion channels, including sodium and calcium channels.
4. Inhibition of the reuptake of serotonin and norepinephrine.
5. Inhibition of the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters.
实验室实验的优点和局限性
N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. It is relatively easy to synthesize.
2. It has been extensively studied for its pharmacological properties.
3. It has shown promising results in various scientific research applications.
Some of the limitations include:
1. It is not widely available commercially.
2. It is relatively expensive to synthesize.
3. It has not been extensively studied in humans.
未来方向
There are a number of future directions for the study of N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide. Some of these include:
1. Further studies on the mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide.
2. Studies on the pharmacokinetics and pharmacodynamics of N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide in humans.
3. Studies on the potential therapeutic applications of N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide in the treatment of depression, anxiety, and epilepsy.
4. Studies on the potential side effects and toxicity of N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide.
Conclusion
In conclusion, N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide is a chemical compound that has shown promising results in various scientific research applications. It has potential pharmacological properties, including antidepressant, anxiolytic, and anticonvulsant activity. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide involves the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 4-phenyl-1-piperazinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide as a white solid with a melting point of 202-204°C.
科学研究应用
N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential pharmacological properties. It has shown promising results in various scientific research applications, including:
1. Antidepressant activity: N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide has been shown to exhibit antidepressant-like effects in animal models of depression. It acts by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood.
2. Anxiolytic activity: N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide has also been shown to exhibit anxiolytic-like effects in animal models of anxiety. It acts by modulating the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety.
3. Anticonvulsant activity: N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide has been shown to exhibit anticonvulsant activity in animal models of epilepsy. It acts by modulating the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
属性
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-20-17-13-15(7-8-18(17)25-14)21-19(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGJBTCQXSKOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenylpiperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl 2-iodobenzoate](/img/structure/B5802599.png)
![ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5802610.png)
![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5802622.png)

![ethyl 2-[(methoxycarbonyl)amino]benzoate](/img/structure/B5802635.png)
![[4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5802643.png)

![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)

![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
![4-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5802665.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)
